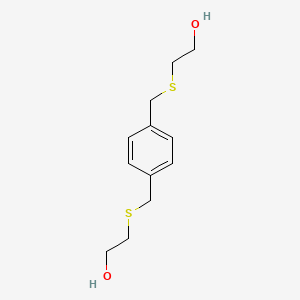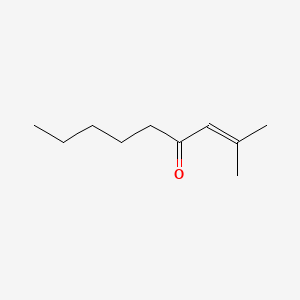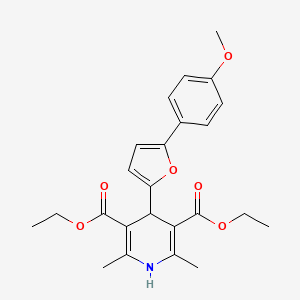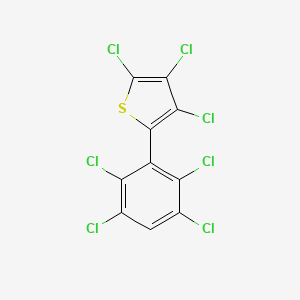
2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene is a chlorinated thiophene derivative. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. This particular compound is characterized by the presence of multiple chlorine atoms, which significantly influence its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene typically involves chlorination reactions. One common method is the Friedel-Crafts acylation followed by chlorination. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, it readily participates in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted thiophenes, while oxidation can produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene involves its interaction with specific molecular targets. The chlorine atoms enhance its electrophilic nature, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,6-Trichloro-4-(2,3,4,5-tetrachlorophenyl)phenol: Another chlorinated aromatic compound with similar properties.
Pentachloropyridine: A perhalogenated heterocyclic compound used in organic synthesis.
Uniqueness
2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene is unique due to its specific arrangement of chlorine atoms and the thiophene ring. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
71906-18-8 |
|---|---|
Molekularformel |
C10HCl7S |
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
2,3,4-trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene |
InChI |
InChI=1S/C10HCl7S/c11-2-1-3(12)6(14)4(5(2)13)9-7(15)8(16)10(17)18-9/h1H |
InChI-Schlüssel |
KDSDCDNFHRZMDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C2=C(C(=C(S2)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


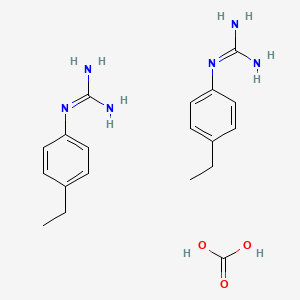


![1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one](/img/structure/B15075523.png)
![1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione](/img/structure/B15075528.png)
![1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro-](/img/structure/B15075536.png)


![4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B15075566.png)
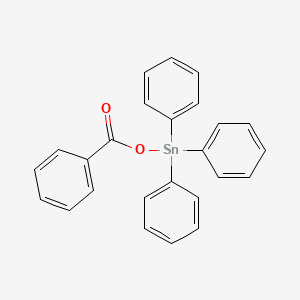
![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)
